molecular formula C5H10ClNO2 B2800127 cis-2-Aminocyclobutane-1-carboxylic acid CAS No. 84585-76-2

cis-2-Aminocyclobutane-1-carboxylic acid

Cat. No.: B2800127
CAS No.: 84585-76-2
M. Wt: 151.59
InChI Key: YDUYWOJGABHCAO-HJXLNUONSA-N
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Description

cis-2-Aminocyclobutane-1-carboxylic acid: is a cyclic amino acid with a unique structure that features a four-membered cyclobutane ring. This compound is of significant interest in various fields of scientific research due to its conformational rigidity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Aminocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of cyclobutane derivatives, which are subjected to amination reactions to introduce the amino group at the desired position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct cis configuration of the product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: cis-2-Aminocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

cis-2-Aminocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for understanding protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of novel materials and as a component in various industrial processes .

Comparison with Similar Compounds

  • 2-Aminocyclopentane-1-carboxylic acid
  • 2-Aminocyclohexane-1-carboxylic acid
  • 1-Aminocyclobutane-1-carboxylic acid

Comparison: cis-2-Aminocyclobutane-1-carboxylic acid is unique due to its four-membered ring structure, which imparts distinct conformational properties compared to its five- and six-membered ring analogs. This structural difference influences its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

(1R,2S)-2-aminocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQMWZLLTGEDQU-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272388
Record name (1R,2S)-2-Aminocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221158-95-8
Record name (1R,2S)-2-Aminocyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221158-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-Aminocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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